Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate
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Overview
Description
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate typically involves the condensation reaction between ethyl acetoacetate and the corresponding hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Step 1: Ethyl acetoacetate reacts with 2,4,6-trichlorophenylhydrazine to form the hydrazone intermediate.
Step 2: The hydrazone intermediate undergoes a condensation reaction with 4-nitroaniline to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((4-nitrophenyl)amino)-3-((2,4-dichlorophenyl)hydrazono)propionate
- Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-tribromophenyl)hydrazono)propionate
Uniqueness
Ethyl 3-((4-nitrophenyl)amino)-3-((2,4,6-trichlorophenyl)hydrazono)propionate is unique due to the presence of both nitro and trichlorophenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
73398-73-9 |
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Molecular Formula |
C17H15Cl3N4O4 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenyl)imino-3-[2-(2,4,6-trichlorophenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C17H15Cl3N4O4/c1-2-28-16(25)9-15(21-11-3-5-12(6-4-11)24(26)27)22-23-17-13(19)7-10(18)8-14(17)20/h3-8,23H,2,9H2,1H3,(H,21,22) |
InChI Key |
IZUYLTCDLDDGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=C(C=C1)[N+](=O)[O-])NNC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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